molecular formula C11H16N4O4 B10918932 5-[(5-carbamoyl-1-ethyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid

5-[(5-carbamoyl-1-ethyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid

Cat. No.: B10918932
M. Wt: 268.27 g/mol
InChI Key: LGEKCUAIVGEHSA-UHFFFAOYSA-N
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Description

5-{[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}-5-OXOPENTANOIC ACID is a complex organic compound with a unique structure that includes a pyrazole ring, an aminocarbonyl group, and an oxopentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}-5-OXOPENTANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the aminocarbonyl group and the oxopentanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}-5-OXOPENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-{[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}-5-OXOPENTANOIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-{[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and related structures with aminocarbonyl and oxopentanoic acid groups. Examples include:

  • 5-{[3-(AMINOCARBONYL)THIEN-2-YL]AMINO}-5-OXOPENTANOIC ACID
  • 5-{[3-CARBAMOYL-6-(2-METHYLBUTAN-2-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-5-OXOPENTANOIC ACID

Uniqueness

What sets 5-{[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}-5-OXOPENTANOIC ACID apart from similar compounds is its specific structure, which confers unique chemical and biological properties

Properties

Molecular Formula

C11H16N4O4

Molecular Weight

268.27 g/mol

IUPAC Name

5-[(5-carbamoyl-1-ethylpyrazol-4-yl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C11H16N4O4/c1-2-15-10(11(12)19)7(6-13-15)14-8(16)4-3-5-9(17)18/h6H,2-5H2,1H3,(H2,12,19)(H,14,16)(H,17,18)

InChI Key

LGEKCUAIVGEHSA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)CCCC(=O)O)C(=O)N

Origin of Product

United States

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